Carbethoxybenzylidenetriphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Carbethoxybenzylidenetriphenylphosphorane can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Carbethoxybenzylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Cyclopropanation: As a Wittig reagent, it is commonly used in cyclopropanation reactions to form cyclopropane rings
Common reagents and conditions used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes.
Wissenschaftliche Forschungsanwendungen
Carbethoxybenzylidenetriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty chemicals
Wirkmechanismus
The mechanism by which carbethoxybenzylidenetriphenylphosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones, which are converted to alkenes .
Vergleich Mit ähnlichen Verbindungen
Carbethoxybenzylidenetriphenylphosphorane can be compared with other similar compounds such as:
Triphenylphosphine: Used as a reducing agent and ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with similar reactivity.
(Ethoxycarbonyl)methylene)triphenylphosphorane: A closely related compound with similar applications in organic synthesis .
This compound is unique due to its specific structure and reactivity, making it a valuable reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C28H25O2P |
---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
ethyl 2-phenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C28H25O2P/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChI-Schlüssel |
RZEBAAUHKWUBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.